2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine
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Overview
Description
2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine is an organic compound that belongs to the class of pyrazines Pyrazines are nitrogen-containing heterocycles known for their diverse chemical properties and applications This compound is characterized by the presence of a bromine atom at the second position and a methoxyphenylmethoxy group at the fifth position of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromopyrazine and 4-methoxybenzyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The key step involves the coupling of 2-bromopyrazine with 4-methoxybenzyl alcohol in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF are typically employed.
Major Products Formed
Substitution Products: Formation of substituted pyrazines with various functional groups.
Oxidation Products: Formation of pyrazine oxides.
Reduction Products: Formation of dehalogenated pyrazines.
Coupling Products: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form derivatives with biological activity.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine involves its interaction with specific molecular targets. The bromine atom and methoxyphenylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyacetophenone
- 2-Bromo-5-methoxytoluene
- 2-Bromo-5-methoxyaniline
Uniqueness
2-Bromo-5-[(4-methoxyphenyl)methoxy]pyrazine is unique due to its specific substitution pattern on the pyrazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications. Compared to similar compounds, it offers a different set of functional groups that can be exploited for targeted chemical transformations and biological studies .
Properties
IUPAC Name |
2-bromo-5-[(4-methoxyphenyl)methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-16-10-4-2-9(3-5-10)8-17-12-7-14-11(13)6-15-12/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPMSFQAJLNLAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CN=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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